molecular formula C17H19N3OS B2623673 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide CAS No. 2194845-33-3

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide

Cat. No.: B2623673
CAS No.: 2194845-33-3
M. Wt: 313.42
InChI Key: DTLJKVBEMBBZPP-UHFFFAOYSA-N
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Description

Compound Overview: N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide (CAS 2194845-33-3) is a synthetic small molecule with a molecular formula of C 17 H 19 N 3 OS and a molecular weight of 313.42 g/mol . This benzamide derivative features a cyclopropylpyrimidine moiety and an ethylsulfanyl functional group, presenting a complex structure for investigative applications . Research Applications and Value: While research into this specific compound is ongoing, its structural features suggest potential as a valuable scaffold in medicinal chemistry and drug discovery. Pyrimidine-based compounds are frequently investigated for their ability to modulate various biological targets . For instance, structurally related molecules containing pyrimidine cores have been explored as inhibitors for targets such as the kinesin spindle protein (KSP) in oncology research and for potential applications in treating cardiovascular and hematological diseases . Researchers may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool to study specific biochemical pathways. Handling and Usage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJKVBEMBBZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine.

    Substitution Reactions: The cyclopropyl group is introduced via a substitution reaction, where the chlorine atoms on the pyrimidine ring are replaced by the cyclopropyl group.

    Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction, where the pyrimidine derivative reacts with 2-(ethylsulfanyl)benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified benzamide derivatives.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound ID & Source Core Structure Key Substituents Therapeutic Indication
Target Compound Pyrimidine-linked benzamide - 6-Cyclopropylpyrimidin-4-yl
- 2-(Ethylsulfanyl)benzamide
Not explicitly stated (Inferred: Oncology/Viral)
Compound 15 Pyridine-linked benzamide - 3-Cyano-2-pyridinylaminoethyl
- 2-(Thienylmethylthio)benzamide
Cancer, Thrombosis
Compound 20 Isoxazole-linked benzamide - 5-Methyl-3-isoxazolylmethylthio
- 2-Nitrophenylaminoethyl
Viral Infections
Compound 45 Oxadiazole-linked benzamide - 3-Methyl-1,2,4-oxadiazol-5-ylmethylthio
- 3,5-Dichloro-2-pyridinylaminoethyl
Cancer, Platelet Aggregation
Compound 55 Benzothiazole-linked benzamide - 2-Benzothiazolylaminoethyl
- 2-(Thienylmethylthio)benzamide
Antiviral (Inferred)

Key Findings:

Core Heterocycle Variations :

  • The target compound utilizes a pyrimidine core, which offers distinct hydrogen-bonding capabilities compared to pyridine (Compound 15) or isoxazole (Compound 20) cores. Pyrimidines are often preferred in kinase inhibitors due to their ability to mimic ATP’s purine ring .
  • Compounds 45 and 55 incorporate oxadiazole and benzothiazole moieties, respectively, which enhance metabolic stability and π-π stacking interactions .

Substituent Effects: The 6-cyclopropyl group on the pyrimidine ring may improve metabolic stability by reducing oxidative degradation compared to electron-withdrawing groups (e.g., nitro in Compound 20) .

Therapeutic Implications :

  • Sulfur-containing substituents (e.g., ethylsulfanyl, thienylmethylthio) are critical for modulating target binding, particularly in enzymes with cysteine-rich active sites (e.g., viral proteases) .
  • The dichloropyridinyl group in Compound 45 suggests enhanced halogen bonding, which could improve selectivity for thrombotic targets like Factor Xa .

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor therapies. This article explores its biological activity through various studies, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C_{15}H_{18}N_{4}S
  • Molecular Weight : 298.39 g/mol

The structure consists of a pyrimidine ring attached to a benzamide moiety, with an ethylsulfanyl group that may influence its biological activity.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Inhibition of NF-kappaB : Benzamides have been shown to inhibit the transcription factor NF-kappaB, which plays a critical role in regulating inflammation and apoptosis. This inhibition may lead to reduced production of pro-inflammatory cytokines such as TNF-alpha, thereby exerting anti-inflammatory effects .
  • Antitumor Activity : Studies suggest that benzamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with DNA repair and cell cycle regulation. For instance, compounds targeting ATR kinase have demonstrated potent antiproliferative activity across various human tumor cell lines .
  • Regulation of DNA Repair Processes : The compound may influence DNA damage response mechanisms, which are crucial for maintaining genomic stability and preventing tumorigenesis. By modulating these pathways, the compound could enhance the efficacy of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits TNF-alpha production; reduces lung edema in animal models
AntitumorInduces apoptosis in cancer cells; synergistic effects with chemotherapy
DNA Repair ModulationInfluences ATR kinase activity; enhances sensitivity to DNA-damaging agents

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that N-substituted benzamides, including compounds structurally related to this compound, significantly inhibited lipopolysaccharide-induced TNF-alpha production in murine models. The doses ranged from 10 to 500 mg/kg, showing a clear dose-dependent relationship .
  • Antitumor Efficacy : In preclinical models, the compound exhibited strong antiproliferative effects against various cancer cell lines. It was particularly effective when combined with DNA-damaging agents, suggesting a potential role in combination therapy for enhancing treatment outcomes in cancers characterized by DNA repair deficiencies .
  • Mechanistic Insights : Research indicated that the compound could modulate NF-kappaB signaling pathways, which are integral to inflammatory responses and cancer progression. This modulation could lead to both reduced inflammation and increased cancer cell apoptosis .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling a substituted pyrimidine core with a benzamide derivative. Key steps include nucleophilic substitution (e.g., introducing the cyclopropyl group) and thioether formation (ethylsulfanyl moiety). Reaction conditions (temperature, solvent polarity, and catalyst use) are optimized via iterative testing. For example, anhydrous DMF at 80–100°C under nitrogen is often employed to minimize side reactions . Yield optimization may require adjusting stoichiometric ratios of precursors and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Answer : High-resolution NMR (¹H, ¹³C) is critical for verifying substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm and pyrimidine CH2 at δ 4.3–4.5 ppm). IR spectroscopy confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation, while X-ray crystallography resolves ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify activity. Cell viability assays (MTT or CCK-8) evaluate cytotoxicity. Solubility and stability (PBS, pH 7.4) should be tested early to guide formulation. Reference compounds with similar sulfanyl/benzamide motifs (e.g., kinase inhibitors) serve as positive controls .

Advanced Research Questions

Q. How can conflicting data on target selectivity between similar pyrimidine derivatives be resolved?

  • Answer : Perform competitive binding assays (SPR or ITC) to quantify affinity for off-target receptors. Computational docking (e.g., AutoDock Vina) identifies binding pocket interactions. Cross-validate results using CRISPR-edited cell lines lacking the putative target. Structural analogs with trifluoromethyl or methylbenzofuran groups (e.g., from ) can clarify substituent effects on selectivity .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Answer : Transition from batch to flow chemistry for precise control of exothermic steps (e.g., cyclopropane ring formation). Use immobilized catalysts (e.g., Pd/C) for easier recovery. Purification via preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) ensures >98% purity. Monitor intermediates in real-time using inline FTIR .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Answer : Stability studies (25°C/60% RH) in DMSO, ethanol, and aqueous buffers (pH 3–9) reveal degradation pathways. LC-MS identifies hydrolysis products (e.g., cleavage of sulfanyl group at pH >8). Lyophilization in amber vials under argon enhances shelf life. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .

Q. What computational methods are effective for predicting metabolite profiles?

  • Answer : Use in silico tools like GLORY or MetaPrint2D to predict Phase I/II metabolism. Validate with microsomal assays (human liver S9 fractions). Focus on sulfanyl oxidation and benzamide hydrolysis as likely metabolic pathways. Compare with in vivo PK/PD data from rodent models .

Methodological Notes for Data Contradictions

  • Example : If biological activity varies between assays, confirm compound integrity post-storage (HPLC purity check) and rule out solvent artifacts (e.g., DMSO interference in cell assays). Cross-reference crystallographic data () to ensure conformational stability .

Key Research Gaps Identified

  • Limited data on in vivo bioavailability and BBB penetration.
  • Mechanistic studies needed to link structural features (e.g., cyclopropyl rigidity) to target engagement.

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